molecular formula C21H13BrO2 B2365445 6-Bromo-3,4-diphenylcoumarin CAS No. 263364-90-5

6-Bromo-3,4-diphenylcoumarin

Cat. No. B2365445
M. Wt: 377.237
InChI Key: PLLBGZQCJLDDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 6-Bromo-3,4-diphenylcoumarin, there are studies on the synthesis of related compounds. For instance, 3-(bromoacetyl)coumarins have been synthesized as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .


Chemical Reactions Analysis

Again, while specific reactions involving 6-Bromo-3,4-diphenylcoumarin are not mentioned, 3-(bromoacetyl)coumarins have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

Scientific Research Applications

  • Field : Synthetic Organic Chemistry

    • Application : Bromoacetyl coumarin derivatives are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Methods : This involves the use of synthetic routes to create these derivatives .
    • Results : These compounds have been used to create a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
  • Field : Medicinal Chemistry

    • Application : 6-bromo-2H-chromen-2-one is used for the synthesis of new heterocycles as potential antiproliferative agents .
    • Methods : This involves the synthesis of coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles .
    • Results : Some of these compounds have shown promising antitumor activity against liver carcinoma (HEPG2-1) .
  • Field : Analytical Chemistry

    • Application : Bromoacetyl coumarin derivatives are used in the development of fluorescent sensors .
    • Methods : This involves the use of these compounds as the basis for sensors that can detect different bioactive elements and various environmental pollutants .
    • Results : These sensors have been used in a wide range of applications, providing valuable data for environmental monitoring and biological research .
  • Field : Drug Discovery

    • Application : Bromoacetyl coumarin derivatives are important components in drug discovery due to their biological activities such as antiproliferative and antimicrobial activities .
    • Methods : This involves the synthesis of various bioactive heterocyclic scaffolds using these compounds .
    • Results : These compounds have shown promise as inhibitors of type 2 diabetes mellitus .
  • Field : Synthetic Organic Chemistry

    • Application : Suzuki–Miyaura cross-coupling of 6-bromo-4-trifluoromethylsulfonyloxycoumarin with arylboronic acid forms 4-aryl-6-bromocoumarins .
    • Methods : This involves the use of the Suzuki–Miyaura cross-coupling reaction .
    • Results : 4,6-Diaryl-substituted coumarins were obtained in 60–88% yields .
  • Field : Analytical Chemistry

    • Application : Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
    • Methods : This involves the use of these compounds as the basis for sensors that can detect different bioactive elements and various environmental pollutants .
    • Results : These sensors have been used in a wide range of applications, providing valuable data for environmental monitoring and biological research .

properties

IUPAC Name

6-bromo-3,4-diphenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrO2/c22-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(21(23)24-18)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLBGZQCJLDDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,4-diphenylcoumarin

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